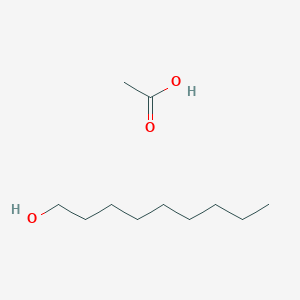

Acetic acid--nonan-1-ol (1/1)

Description

Contextualization of Carboxylic Acid-Alcohol Supramolecular Chemistry

The field of supramolecular chemistry investigates chemical systems composed of a discrete number of molecules. The interactions between carboxylic acids and alcohols are a cornerstone of this field, primarily governed by hydrogen bonding. Carboxylic acids possess a hydroxyl group and a carbonyl group, both of which can participate in hydrogen bonding as donors and acceptors. This often leads to the formation of stable dimeric structures between two carboxylic acid molecules. achievable.me

Alcohols, containing a hydroxyl group, are also capable of forming hydrogen bonds. achievable.me When mixed, carboxylic acids and alcohols can engage in complex hydrogen-bonding networks. These interactions are not merely a simple mixing of components; they can lead to the formation of distinct supramolecular assemblies, or "complexes," with specific stoichiometries. nih.gov The nature and strength of these interactions influence macroscopic properties such as boiling points, solubility, and viscosity. achievable.me

Furthermore, the interaction between a carboxylic acid and an alcohol can lead to a chemical reaction known as Fischer esterification, where an ester and water are formed, typically under acidic conditions. masterorganicchemistry.com The study of these systems, therefore, encompasses both the non-covalent, supramolecular associations and the potential for covalent bond formation.

Significance of Acetic Acid and Nonan-1-ol (B41252) as Chemical Entities

Acetic Acid (CH₃COOH) , systematically named ethanoic acid, is a simple yet profoundly important carboxylic acid. wikipedia.org It is a colorless liquid with a characteristic pungent odor and sour taste. violapharm.com Its significance spans across various sectors:

Industrial Chemistry : It serves as a crucial chemical reagent and industrial chemical, primarily in the production of vinyl acetate (B1210297) monomer for paints and adhesives, cellulose (B213188) acetate for photographic film, and various synthetic fibers. wikipedia.orgvedantu.com

Food Industry : As the primary component of vinegar (typically 4-8% in water), it is widely used as a food preservative and flavoring agent. violapharm.comvedantu.com

Solvent Properties : Liquid acetic acid is a polar protic solvent, capable of dissolving both polar and non-polar compounds. wikipedia.org

Biochemistry : The acetyl group, derived from acetic acid, is fundamental to all known forms of life, playing a central role in the metabolism of carbohydrates and fats when bound to coenzyme A. wikipedia.org

Nonan-1-ol (CH₃(CH₂)₈OH) , also known as n-nonyl alcohol, is a straight-chain fatty alcohol. atamanchemicals.com It is a colorless, oily liquid with a floral, citrus-like odor. chemicalbook.com Its key roles include:

Flavors and Fragrances : Nonan-1-ol occurs naturally in the essential oils of plants like oranges and is used in the manufacture of artificial lemon oil and other fragrances. atamanchemicals.comchemicalbook.com Its esters, such as nonyl acetate, are also used in perfumery. atamanchemicals.com

Chemical Intermediate : It serves as a precursor in the synthesis of other chemical compounds. For instance, it can be oxidized to form nonanoic acid. solubilityofthings.com

Industrial Applications : It is used as a solvent and an emulsifying agent. solubilityofthings.com In the chemical industry, it is employed as a diluent in processes like the reactive extraction of carboxylic acids from aqueous solutions. researchgate.netacs.org

Rationale for Investigating the 1:1 Stoichiometric Interaction of Acetic Acid and Nonan-1-ol

The investigation into the 1:1 stoichiometric interaction between acetic acid and nonan-1-ol is driven by its relevance in separation processes, particularly in reactive extraction. This technique is used to recover carboxylic acids from aqueous solutions, where an extractant and a diluent (solvent) are used to pull the acid from the water phase into the organic phase.

Long-chain alcohols like nonan-1-ol are effective diluents in these systems. researchgate.netsemnan.ac.ir The interaction between the carboxylic acid (solute) and the alcohol (diluent) is crucial for the efficiency of the extraction. The formation of hydrogen-bonded complexes between the acid and the alcohol enhances the solubility of the acid in the organic phase, thereby improving the separation.

Studies on the reactive extraction of various carboxylic acids using amines as extractants have shown that the choice of diluent, such as nonan-1-ol, significantly affects the extraction efficiency and the stoichiometry of the extracted complex. researchgate.netacs.org Research has indicated the formation of acid-amine complexes with specific ratios, often 1:1, but the diluent itself can also form complexes with the acid. researchgate.netacs.org Understanding the fundamental 1:1 interaction between acetic acid and nonan-1-ol is therefore essential for optimizing these industrial processes, predicting extraction behavior, and designing more efficient separation systems. The stoichiometry of the complex formed, such as a 1:1 adduct, is a key parameter in modeling these extraction equilibria. researchgate.net

Overview of Research Paradigms for Binary Chemical Systems and Molecular Association

The study of molecular association in binary systems like acetic acid and nonan-1-ol employs a variety of experimental and computational techniques to probe the nature and extent of intermolecular interactions.

Spectroscopic Methods : Techniques like Raman and Infrared (IR) spectroscopy are powerful tools for studying hydrogen bonding. nih.govacs.org Changes in the vibrational frequencies of specific functional groups, such as the O-H and C=O stretches, provide direct evidence of molecular association and can be used to characterize the structure of the resulting complexes. nih.gov

Thermodynamic and Transport Property Measurements : The measurement of macroscopic properties such as density, viscosity, and refractive index of binary mixtures across a range of compositions can reveal deviations from ideal behavior. These deviations provide indirect but valuable information about the strength and nature of intermolecular interactions.

Extraction Equilibrium Studies : For systems relevant to separation processes, liquid-liquid equilibrium (LLE) experiments are performed. acs.org By measuring the distribution of a solute (like acetic acid) between an aqueous phase and an organic phase (containing nonan-1-ol), researchers can determine key parameters like distribution coefficients and loading factors. These data are then used to model the equilibrium and deduce the stoichiometry of the extracted complexes. acs.orgresearchgate.net

Computational and Modeling Approaches :

Molecular Dynamics (MD) Simulations : These computer simulations model the movements and interactions of atoms and molecules over time, providing a detailed picture of the structure and dynamics of the binary liquid at the molecular level. mdpi.com

Quantum Chemistry (QC) Calculations : These methods can be used to calculate the geometry and binding energy of isolated molecular complexes, such as a 1:1 acetic acid-nonan-1-ol dimer, offering theoretical insight into the stability and structure of these supramolecular entities.

Equilibrium Modeling : Mathematical models, often based on the law of mass action, are developed to describe the chemical equilibria in the system. These models use experimental data to estimate equilibrium constants and the stoichiometry of the complexes formed. acs.org A recently developed method for high-dimensional binary data is also being used to detect patterns in electricity demand. isct.ac.jp

These research paradigms, often used in combination, provide a comprehensive understanding of the molecular associations that govern the properties and behavior of the acetic acid--nonan-1-ol binary system.

Data Tables

Table 1: Physicochemical Properties of Acetic Acid

| Property | Value | Reference |

| Systematic IUPAC Name | Ethanoic acid | wikipedia.org |

| Chemical Formula | CH₃COOH | wikipedia.org |

| Molar Mass | 60.052 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | pcc.eu |

| Odor | Pungent, vinegar-like | wikipedia.org |

| Boiling Point | 118 to 119 °C | wikipedia.org |

| Melting Point | 16 to 17 °C | wikipedia.org |

| Acidity (pKₐ in water) | 4.76 | wikipedia.org |

| Solubility | Miscible with water, ethanol (B145695), ether | wikipedia.orgvedantu.com |

Table 2: Physicochemical Properties of Nonan-1-ol

| Property | Value | Reference |

| Systematic IUPAC Name | Nonan-1-ol | nih.gov |

| Common Names | n-Nonyl alcohol, Pelargonic alcohol | chemicalbook.comnih.gov |

| Chemical Formula | C₉H₂₀O | ontosight.ai |

| Molar Mass | 144.25 g/mol | nih.gov |

| Appearance | Colorless liquid | ontosight.ai |

| Odor | Rose, fruity, citrus-like | atamanchemicals.comnih.gov |

| Boiling Point | 215 °C | chemicalbook.com |

| Melting Point | -8 to -6 °C | chemicalbook.com |

| Water Solubility | Slightly soluble / 1 g/L (20 °C) | chemicalbook.comsolubilityofthings.com |

| Solubility in Organic Solvents | Soluble in ethanol, ether | solubilityofthings.com |

Properties

CAS No. |

475501-49-6 |

|---|---|

Molecular Formula |

C11H24O3 |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

acetic acid;nonan-1-ol |

InChI |

InChI=1S/C9H20O.C2H4O2/c1-2-3-4-5-6-7-8-9-10;1-2(3)4/h10H,2-9H2,1H3;1H3,(H,3,4) |

InChI Key |

JTPDGNMHEBBSLX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCO.CC(=O)O |

Origin of Product |

United States |

Theoretical and Computational Aspects of Acetic Acid Nonan 1 Ol 1/1 Interactions

Elucidation of Intermolecular Forces in the Acetic Acid--Nonan-1-ol (1/1) Complexation

The interaction between acetic acid and nonan-1-ol (B41252) is a classic example of the interplay between different types of intermolecular forces. Acetic acid, a simple carboxylic acid, is a polar molecule capable of acting as both a hydrogen bond donor and acceptor. brainly.comquora.com Similarly, nonan-1-ol, a fatty alcohol, possesses a polar hydroxyl group attached to a long, nonpolar alkyl chain. wikipedia.org

Hydrogen bonding is the most significant intermolecular force at play in the acetic acid--nonan-1-ol complex. masterorganicchemistry.comlibretexts.org A hydrogen bond is a strong type of dipole-dipole interaction that occurs when a hydrogen atom is covalently bonded to a highly electronegative atom, such as oxygen, and is attracted to another electronegative atom in a nearby molecule. libretexts.orglibretexts.org

In the case of the acetic acid--nonan-1-ol (1/1) complex, several hydrogen bonding motifs are possible. The most probable architecture involves the formation of a hydrogen bond between the hydroxyl hydrogen of acetic acid and the hydroxyl oxygen of nonan-1-ol, or vice versa. Another possibility is the interaction between the carbonyl oxygen of acetic acid and the hydroxyl hydrogen of nonan-1-ol. Acetic acid is known to form cyclic dimers in the liquid and gas phases, where two molecules are held together by two hydrogen bonds. libretexts.orglibretexts.orgyoutube.com It is conceivable that in the presence of nonan-1-ol, this dimeric structure could be disrupted in favor of forming a heterodimer with the alcohol.

While hydrogen bonding is the primary directional force, van der Waals and other electrostatic interactions also contribute significantly to the stability of the acetic acid--nonan-1-ol complex. wikipedia.orgwikipedia.orgiupac.org

Van der Waals forces are a set of weaker intermolecular attractions that include:

London Dispersion Forces: These forces arise from temporary fluctuations in electron density, creating instantaneous dipoles. They are present in all molecules and increase with the size and surface area of the molecule. libretexts.org The long nonyl chain of nonan-1-ol will contribute significantly to the dispersion forces in the complex.

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles. libretexts.orgwikipedia.org Both acetic acid and nonan-1-ol are polar, and their respective dipoles will align to maximize attraction.

Electrostatic interactions encompass the attraction between the permanent partial positive and negative charges on the molecules. The carbonyl group in acetic acid and the hydroxyl groups in both molecules create significant local dipoles, leading to electrostatic attraction. brainly.comchegg.com

Quantum Chemical Calculations for Acetic Acid--Nonan-1-ol (1/1) System

Quantum chemical calculations are powerful tools for investigating the properties of molecular systems at the atomic level. researchgate.netnasa.gov These methods can provide detailed information about molecular geometries, interaction energies, and electronic structures.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a system based on its electron density. mdpi.com DFT studies can be employed to determine the optimized geometry of the acetic acid--nonan-1-ol complex, providing precise bond lengths and angles for the hydrogen bonds and other interactions. researchgate.netresearchgate.net

Furthermore, DFT can be used to calculate the interaction energy of the complex, which is the energy difference between the complex and the individual, non-interacting molecules. This value provides a quantitative measure of the stability of the complex. Different DFT functionals and basis sets can be used to achieve varying levels of accuracy. For instance, a study on a similar system might use the B3LYP functional with a 6-31+G(d) basis set to balance computational cost and accuracy. researchgate.net

Hypothetical DFT Calculation Results for Acetic Acid--Nonan-1-ol (1/1) Complex

| Parameter | Calculated Value | Unit |

| Interaction Energy | -8.5 | kcal/mol |

| H-bond distance (O-H···O) | 1.85 | Å |

| H-bond angle (O-H···O) | 175.2 | degrees |

Note: This table presents hypothetical data for illustrative purposes.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. wikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry. researchgate.net

Ab initio calculations can be used to determine the binding energy of the acetic acid--nonan-1-ol complex with a high degree of confidence. These calculations are computationally more demanding than DFT, but they can be crucial for benchmarking the results from less expensive methods. Geometry optimization using ab initio methods would yield a very precise structure of the complex, from which other properties can be derived.

Hypothetical Ab Initio Calculation Results for Acetic Acid--Nonan-1-ol (1/1) Complex

| Method | Binding Energy (kcal/mol) | H-bond distance (Å) |

| MP2/aug-cc-pVDZ | -9.2 | 1.82 |

| CCSD(T)/aug-cc-pVTZ | -9.8 | 1.80 |

Note: This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations of Acetic Acid--Nonan-1-ol (1/1) Binary Systems

Molecular Dynamics (MD) simulations provide a way to study the time evolution of a molecular system, offering insights into its dynamic behavior. mdpi.com An MD simulation of a binary mixture of acetic acid and nonan-1-ol would allow for the observation of how these molecules interact and organize themselves over time.

By simulating a system containing many molecules of acetic acid and nonan-1-ol, it is possible to study phenomena such as:

The formation and breaking of hydrogen bonds.

The tendency for self-association (dimerization of acetic acid) versus hetero-association (formation of acetic acid-nonan-1-ol complexes).

The radial distribution functions, which describe the probability of finding a molecule at a certain distance from another.

The calculation of thermodynamic properties like the free energy of binding. nih.gov

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of an appropriate force field is critical for obtaining realistic simulation results.

Thermodynamic Modeling of Acetic Acid--Nonan-1-ol (1/1) Association

To quantitatively describe the behavior of the acetic acid-nonan-1-ol system, thermodynamic models are indispensable. These models provide a framework for predicting phase behavior and other thermodynamic properties of the mixture.

Equation of State Approaches for Dimerization and Complexation

Equations of state (EoS) are powerful tools for modeling the thermodynamic properties of fluids. For associating systems like the one , EoS that explicitly account for association, such as those based on the statistical associating fluid theory (SAFT), are particularly relevant. These models incorporate terms that describe the formation of hydrogen-bonded species, such as acetic acid dimers and the acetic acid-nonan-1-ol complex. nih.govmdpi.com

The dimerization of acetic acid in the gas phase has been studied extensively, providing a basis for understanding its behavior in liquid mixtures. nih.govmdpi.com The equilibrium constant for this dimerization can be incorporated into EoS models to accurately represent the state of the system. mdpi.com

Activity Coefficient Models for Non-Ideal Solution Behavior

The acetic acid-nonan-1-ol mixture exhibits significant deviations from ideal solution behavior due to the strong intermolecular interactions. youtube.com Activity coefficient models are employed to account for these non-idealities. fiveable.melibretexts.orglibretexts.org These models provide a measure of how the activity of a component in a mixture differs from its concentration. libretexts.orglibretexts.orgcopernicus.org

Models such as the Universal Quasi-Chemical (UNIQUAC) and Non-Random Two-Liquid (NRTL) models are widely used for this purpose. polimi.itresearchgate.net These models use interaction parameters that are fitted to experimental data to describe the excess Gibbs energy of the mixture, from which activity coefficients can be derived. fiveable.meresearchgate.net The activity coefficient is a crucial parameter in vapor-liquid equilibrium (VLE) calculations, which are essential for the design of separation processes like distillation. fiveable.mepolimi.itcetjournal.it

For the acetic acid-nonan-1-ol system, the activity coefficients would be influenced by the hydrogen bonding between the two components, leading to negative deviations from Raoult's law. youtube.com The choice of an appropriate activity coefficient model and the accurate determination of its parameters are critical for reliable thermodynamic modeling of this non-ideal mixture. fiveable.mecopernicus.org

Table 2: Common Activity Coefficient Models

| Model | Key Features |

| UNIQUAC | Accounts for differences in molecular size and shape. |

| NRTL | Based on the concept of local composition. |

Synthetic Methodologies and Preparation of Acetic Acid Nonan 1 Ol 1/1 Systems

Crystallization Techniques for Acetic Acid--Nonan-1-ol (1/1) Solid Forms (e.g., co-crystals, eutectics)

Crystallization is a fundamental process for obtaining pure, solid forms of chemical compounds and their multi-component systems. pageplace.de For the Acetic acid--nonan-1-ol (1/1) system, crystallization techniques are pivotal in isolating solid forms like co-crystals or eutectics, where the two components are arranged in a specific, ordered lattice or a microcrystalline mixture, respectively.

Solvent-assisted crystallization involves the use of a solvent or a mixture of solvents to facilitate the formation of a crystalline solid. The choice of solvent is critical as it influences the solubility of the components and the kinetics of crystal nucleation and growth. researchgate.net In a typical procedure, acetic acid and nonan-1-ol (B41252) are dissolved in a suitable solvent, and crystallization is induced by methods such as slow evaporation of the solvent, or by the addition of an anti-solvent that reduces the solubility of the desired complex. unifr.chresearchgate.net For instance, a non-polar solvent in which both components are soluble at elevated temperatures might be chosen, with crystallization occurring upon cooling. The precise control over the solvent environment is crucial for obtaining high-quality crystals of the 1:1 complex. nih.govrsc.org

Table 1: Key Parameters in Solvent-Assisted Crystallization

| Parameter | Description | Relevance to Acetic Acid--Nonan-1-ol (1/1) |

| Solvent Selection | Choice of solvent(s) based on solubility of acetic acid and nonan-1-ol. | A solvent that promotes the desired intermolecular interactions (e.g., hydrogen bonding) between the two components is preferred. |

| Concentration | The amount of each component dissolved in the solvent. | Stoichiometric concentrations (1:1 molar ratio) are essential for the formation of the desired binary system. |

| Temperature | Affects solubility and the rate of crystallization. | A controlled temperature profile can be used to induce crystallization and influence crystal size and quality. |

| Evaporation Rate | The rate at which the solvent is removed from the solution. | Slow evaporation generally leads to larger, more well-defined crystals. |

| Anti-solvent Addition | Introduction of a solvent in which the complex is insoluble. | This can trigger rapid precipitation, which may be desirable for obtaining fine powders. |

Cooling crystallization is a widely used technique where a saturated solution of the components is prepared at an elevated temperature and then slowly cooled to induce crystallization. mdpi.com The solubility of both acetic acid and nonan-1-ol in a given solvent typically decreases with temperature, leading to supersaturation and subsequent crystal formation upon cooling. askfilo.comhiseachem.com The cooling rate is a critical parameter; slow cooling generally promotes the growth of larger, more perfect crystals, while rapid cooling can lead to the formation of smaller crystals or even amorphous solids. mdpi.com This method is particularly useful for systems where the components are stable at elevated temperatures. The temperature profile during cooling is a key manipulator of the final crystalline product's quality. mdpi.com

Table 2: Stages of Cooling Crystallization for Acetic Acid--Nonan-1-ol (1/1)

| Stage | Description | Key Considerations |

| 1. Dissolution | Acetic acid and nonan-1-ol are dissolved in a suitable solvent at an elevated temperature to form a clear, saturated or near-saturated solution. | Ensuring complete dissolution and a 1:1 molar ratio is crucial. |

| 2. Cooling | The solution is cooled according to a predetermined temperature profile. | The cooling rate must be carefully controlled to manage supersaturation and influence crystal nucleation and growth. |

| 3. Nucleation | The formation of stable crystalline nuclei from the supersaturated solution. | This can be spontaneous or induced by seeding with pre-existing crystals. |

| 4. Crystal Growth | The nuclei grow in size as more molecules from the solution deposit onto the crystal lattice. | The rate of growth is dependent on temperature, supersaturation, and mass transfer within the solution. |

| 5. Isolation | The solid crystalline product is separated from the mother liquor by filtration or centrifugation. | The isolated product is typically washed with a cold solvent to remove any residual impurities. |

Solid-State Preparation of Acetic Acid--Nonan-1-ol (1/1) Systems (e.g., mechanochemistry, hot melt extrusion)

In recent years, solid-state synthetic methods have gained prominence as environmentally friendly alternatives to traditional solution-based approaches. mdpi.com These techniques can often lead to the formation of novel solid forms that are inaccessible through conventional crystallization.

Mechanochemistry, for instance, involves the grinding or milling of solid reactants together, where the mechanical energy input induces chemical reactions and phase transformations. taltech.ee For the Acetic acid--nonan-1-ol (1/1) system, this could involve grinding the two components together in a ball mill, potentially with a small amount of a liquid additive to facilitate the reaction (liquid-assisted grinding). science.gov This method avoids the use of bulk solvents and can be highly efficient in producing co-crystals. mdpi.com

Hot-melt extrusion (HME) is another solvent-free technique where a mixture of the components is heated and forced through a die. ptbreports.orgbioduro.com This process can be used to create solid dispersions or co-crystals, where the active pharmaceutical ingredient is molecularly dispersed within a polymer matrix. pharmtech.comrug.nl For the Acetic acid--nonan-1-ol system, HME could be explored to produce a solid formulation with specific release characteristics, although the volatility of acetic acid would need to be carefully managed. researchgate.net

Solution-Based Formation of Acetic Acid--Nonan-1-ol (1/1) Complexes

The formation of complexes between acetic acid and nonan-1-ol in the solution phase is a prerequisite for subsequent crystallization and is also of interest for understanding the intermolecular forces at play.

To study the formation of the 1:1 complex in solution, controlled mixing and equilibration procedures are essential. This typically involves preparing solutions of acetic acid and nonan-1-ol in a non-interacting solvent at known concentrations. The solutions are then mixed in the desired stoichiometric ratio and allowed to equilibrate. The time required for equilibration can vary depending on the solvent and temperature. Techniques such as spectroscopy (e.g., NMR, IR) can be used to monitor the formation of the complex by observing changes in the chemical shifts or vibrational frequencies of the interacting functional groups. The formation of a 1:1 complex between an acid and an amine has been confirmed through such methods. researchgate.net

The precise control of stoichiometry is paramount when preparing a 1:1 binary mixture of acetic acid and nonan-1-ol. google.comgoogle.com Any deviation from the equimolar ratio can lead to the formation of other complexes or the presence of unreacted starting materials, which can affect the properties and purity of the final product. Accurate weighing of the components and the use of calibrated volumetric glassware are essential for achieving the correct stoichiometry. For solution-based studies, the concentrations of the stock solutions must be accurately determined. The formation of a 1:1 complex is often favored at specific concentration ranges. researchgate.net

Advanced Characterization of Acetic Acid Nonan 1 Ol 1/1 Supramolecular Assemblies

Structural Elucidation by X-ray Diffraction (Single Crystal and Powder)

A thorough search of crystallographic databases yielded no results for the crystal structure of the acetic acid--nonan-1-ol (1/1) adduct. Consequently, information regarding its specific hydrogen bond geometries, crystal packing, stoichiometry, and crystal system is not available.

Identification of Stoichiometry and Crystal System

Without X-ray diffraction data, the precise 1:1 stoichiometry of the crystalline adduct cannot be confirmed, and the crystal system (e.g., monoclinic, orthorhombic) remains unknown.

Vibrational Spectroscopy (FT-IR and Raman) for Interaction Analysis

While spectra for pure acetic acid nih.goviphy.ac.cnresearchgate.net and pure n-nonan-1-ol exist researchgate.net, studies analyzing the vibrational shifts in an "Acetic acid--nonan-1-ol (1/1)" complex have not been found. Such studies are crucial for understanding the interactions between the two components.

Detection of Hydrogen Bond Signatures and Functional Group Shifts

Analysis of the characteristic shifts in the O-H and C=O stretching frequencies, which would serve as direct evidence of hydrogen bond formation between the acid and the alcohol, cannot be performed without experimental spectra of the complex.

Quantitative Analysis of Complex Formation in Solutions

There are no published studies using FT-IR or Raman spectroscopy to determine the equilibrium constant or concentration of the 1:1 complex in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Interactions

Specific NMR studies focusing on the interactions and complex formation between acetic acid and nonan-1-ol (B41252) in solution are not available. While standard NMR spectra for acetic acid are well-documented osu.educhemicalbook.comresearchgate.nethmdb.ca, the chemical shift changes of the hydroxyl or carboxylic acid protons upon formation of the 1:1 adduct with nonan-1-ol have not been reported. This data is essential for characterizing the association in the liquid state.

Due to the lack of specific research findings for the "Acetic acid--nonan-1-ol (1/1)" compound, generating an article with the requested level of scientific detail and data is not feasible.

Probing Chemical Shifts and Spin-Spin Coupling Related to Complexation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the formation of supramolecular complexes, such as the 1:1 assembly between acetic acid and nonan-1-ol. The formation of hydrogen bonds between the carboxylic acid group of acetic acid and the hydroxyl group of nonan-1-ol leads to distinct changes in the NMR spectrum, particularly in the chemical shifts (δ) and spin-spin coupling constants (J) of the involved nuclei.

Upon complexation, the proton of the hydroxyl group (-OH) in both the acetic acid and nonan-1-ol becomes involved in a hydrogen bond. This deshielding effect typically causes a significant downfield shift (increase in ppm value) of the hydroxyl proton resonance. The exact chemical shift is sensitive to concentration, temperature, and solvent, but the formation of the complex is unequivocally confirmed by this change. The methyl and methylene (B1212753) protons of both molecules also experience slight shifts due to changes in their electronic environment upon complexation, although these are generally less pronounced than the effect on the hydroxyl proton.

Spin-spin coupling provides information about the connectivity of atoms within a molecule. In the ¹H NMR spectrum of nonan-1-ol, the protons on adjacent carbon atoms split each other's signals according to the n+1 rule. For example, the signal for the protons on the carbon adjacent to the oxygen (C1) would be split into a triplet by the two protons on C2. This intricate splitting pattern for the alkyl chain of nonan-1-ol would be largely preserved in the complex, confirming the integrity of the alcohol's carbon backbone. The coupling constant, J, which is the distance between the split peaks, is a measure of the interaction between the coupled protons and is generally not significantly affected by the complexation.

| Compound/Complex | Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Observations |

|---|---|---|---|---|

| Acetic Acid | -COOH | 10.0-13.0 | 170-185 | Broad singlet for the acidic proton. |

| Acetic Acid | -CH₃ | ~2.1 | 20-30 | Sharp singlet. |

| Nonan-1-ol | -CH₂OH | ~3.6 | 60-65 | Triplet, coupled to adjacent CH₂. |

| Nonan-1-ol | -OH | Variable (1.0-5.0) | - | Broad singlet, position is concentration and temperature dependent. |

| Nonan-1-ol | Alkyl Chain (-CH₂-) | ~1.2-1.6 | 22-35 | Complex multiplets. |

| Nonan-1-ol | Terminal -CH₃ | ~0.9 | ~14 | Triplet. |

| Acetic Acid--Nonan-1-ol (1/1) | Hydrogen-bonded -OH | Shifted downfield | - | The key indicator of complexation; resonance may become broader. |

Thermal Analysis (DSC, TGA) for Phase Behavior and Stability

Thermal analysis techniques are essential for characterizing the phase behavior and thermal stability of the acetic acid--nonan-1-ol (1/1) complex. Differential Scanning Calorimetry (DSC) is used to determine phase transition temperatures and associated enthalpy changes, while Thermogravimetric Analysis (TGA) is employed to investigate thermal stability and decomposition profiles.

Eutectic Point Determination and Phase Transition Temperatures

The binary system of acetic acid and nonan-1-ol is expected to form a eutectic mixture. A eutectic system is a homogeneous solid mixture of two or more substances that melts or solidifies at a single temperature that is lower than the melting point of either of the individual components. amolf.nl DSC is the primary technique for determining the eutectic temperature and composition.

By preparing a series of mixtures with varying mole fractions of acetic acid and nonan-1-ol and analyzing them by DSC, a phase diagram can be constructed. The DSC thermogram for a non-eutectic composition will show two thermal events: the eutectic melting at the eutectic temperature (Tₑ) and the final melting of the excess component over a temperature range. At the specific eutectic composition, only a single, sharp melting endotherm will be observed at Tₑ. The melting point of pure glacial acetic acid is approximately 16.7 °C, and for nonan-1-ol, it is around -6 °C. wikipedia.orgquora.comnih.gov The eutectic temperature for the mixture will be below -6 °C.

| Compound | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|

| Acetic Acid | ~16.7 quora.comnih.gov | ~118 nih.gov |

| Nonan-1-ol | -6 wikipedia.org | ~214 wikipedia.org |

| Acetic Acid--Nonan-1-ol Eutectic | < -6 | N/A |

Investigation of Thermal Stability and Decomposition Characteristics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition characteristics of the acetic acid--nonan-1-ol complex.

When heated, the 1:1 complex will eventually decompose. The TGA curve will show the temperature at which mass loss begins, the rate of mass loss, and the final residual mass. Acetic acid itself undergoes thermal decomposition through two primary pathways: dehydration to form ketene (B1206846) and water, and decarboxylation to yield methane (B114726) and carbon dioxide, typically at temperatures above 450 °C. rsc.orgscilit.com Nonan-1-ol, when heated to decomposition, emits fumes. nih.govnih.gov

The TGA profile of the 1:1 complex would likely show a multi-stage decomposition. The initial weight loss could be associated with the dissociation of the complex followed by the volatilization or decomposition of the individual components. The stability of the complex, influenced by the strength of the hydrogen bond, may alter the initial decomposition temperature compared to the pure components.

| Compound | Decomposition Temperature Range (°C) | Primary Decomposition Products |

|---|---|---|

| Acetic Acid | > 460 rsc.org | Keten, Water, Methane, Carbon Dioxide rsc.org |

| Nonan-1-ol | Not specified, emits fumes upon heating to decomposition nih.gov | Various smaller organic molecules |

| Acetic Acid--Nonan-1-ol (1/1) | Expected to be multi-stage, influenced by complex stability | A mixture of products from both components |

Dielectric Spectroscopy for Molecular Interactions

Dielectric spectroscopy is a valuable method for studying molecular interactions and dynamics in liquid mixtures by measuring the dielectric properties as a function of frequency. For the acetic acid--nonan-1-ol system, this technique provides deep insights into the formation of supramolecular structures through hydrogen bonding.

Study of Dipolar Interactions and Relaxation Processes in Binary Mixtures

In binary mixtures of alcohols and carboxylic acids, dielectric spectroscopy can quantify the extent of intermolecular association. paperswithcode.comresearchgate.net Key parameters derived from these studies include the static dielectric constant (εs), relaxation time (τ), and the Kirkwood correlation factor (g).

The static dielectric constant (εs) provides information about the alignment of dipoles in the mixture. A non-linear variation of εs with the concentration of the components suggests strong intermolecular interactions. The excess dielectric constant (εsE) , which is the difference between the measured dielectric constant of the mixture and the ideal mole-fraction-weighted average of the pure components, is particularly informative. A positive εsE suggests that interactions (like hydrogen bonding) lead to an increase in the effective dipole moment, often through the formation of polar multimers. Conversely, a negative εsE indicates that interactions may lead to the formation of less polar or anti-parallel dipole arrangements. researchgate.net

The dielectric relaxation time (τ) relates to the time it takes for the molecular dipoles to reorient themselves in an applied electric field. Changes in relaxation time upon mixing indicate changes in the size and shape of the rotating molecular entities and the local viscosity. The excess inverse relaxation time ((1/τ)E) provides insight into the dynamics of the system. A negative value suggests that the effective dipoles rotate more slowly, which can be due to the formation of larger hydrogen-bonded clusters. researchgate.net

The Kirkwood correlation factor (g) gives a measure of the short-range ordering of dipoles. For a non-interacting liquid, g is approximately 1. A value of g > 1 indicates a parallel alignment of dipoles, enhancing the total dipole moment, which is typical for the chain-like hydrogen-bonded structures in alcohols. A value of g < 1 suggests an anti-parallel alignment of dipoles, which can occur in acetic acid through the formation of cyclic dimers. The variation of 'g' across different concentrations of the acetic acid-nonan-1-ol mixture reveals how the self-association of the pure components is disrupted and how new hetero-associated species are formed. paperswithcode.com

| Dielectric Parameter | Information Provided |

|---|---|

| Excess Dielectric Constant (εsE) | Qualitative information on intermolecular interactions and changes in effective dipole moment. researchgate.net |

| Excess Inverse Relaxation Time ((1/τ)E) | Information on the dynamics of molecular rotation and the formation of complexes. researchgate.net |

| Kirkwood Correlation Factor (g) | Information on the short-range orientational correlation of molecular dipoles (parallel vs. anti-parallel alignment). paperswithcode.com |

Microscopic and Morphological Characterization (e.g., Optical, SEM)

Microscopic techniques such as optical microscopy and Scanning Electron Microscopy (SEM) are used to visualize the morphology of the solid phases of the acetic acid--nonan-1-ol system. This is particularly useful for studying the crystalline structure of the pure components upon freezing and the morphology of the eutectic solid.

Using a temperature-controlled stage, optical microscopy can be used to observe the crystallization process in real-time. As a mixture is cooled, the formation of solid nuclei and the growth of crystals can be monitored. For a composition at the eutectic point, one would expect to see a fine, intimately mixed crystalline structure, often with a lamellar (plate-like) or rod-like morphology, as both components crystallize simultaneously from the liquid phase. For off-eutectic compositions, the primary crystals of the excess component would be seen to form first, followed by the crystallization of the remaining liquid at the eutectic temperature.

SEM provides higher magnification and resolution, allowing for a more detailed examination of the solidified structure's topography. After a sample is freeze-fractured and coated with a conductive material, SEM can reveal the fine details of the eutectic microstructure, such as the spacing of the lamellae. This morphological characterization complements the thermal data from DSC by providing a direct visual confirmation of the phase behavior inferred from the thermograms. nih.gov

Visualizing Crystal Habits and Microstructural Features

The macroscopic and microscopic characteristics of the Acetic acid--nonan-1-ol (1/1) supramolecular assembly are critical to understanding its physical properties and behavior. The crystal habit, which describes the external shape of a crystal, and its internal microstructural features are elucidated through a combination of advanced analytical techniques. These methods provide a visual and quantitative understanding of the co-crystal's morphology and internal arrangement.

The formation of co-crystals from a short-chain carboxylic acid like acetic acid and a long-chain alcohol such as nonan-1-ol can result in various crystal habits depending on the crystallization conditions, including solvent, temperature, and cooling rate. Common habits observed in similar organic co-crystals include prismatic, plate-like, and needle-like morphologies. The specific habit is a manifestation of the underlying crystal structure and the relative growth rates of different crystal faces.

Microstructural analysis delves deeper than the external shape to reveal features such as grain boundaries, defects, and the presence of different crystalline domains. Techniques like Scanning Electron Microscopy (SEM) and Powder X-ray Diffraction (PXRD) are indispensable for this level of characterization.

Scanning Electron Microscopy (SEM)

SEM is a powerful tool for visualizing the surface topography and morphology of the co-crystals at high magnifications. By scanning the sample with a focused beam of electrons, detailed images of the crystal habit can be obtained. For the Acetic acid--nonan-1-ol (1/1) assembly, SEM analysis would reveal the three-dimensional shape of the crystals, their size distribution, and the texture of their surfaces. For instance, SEM micrographs could distinguish between well-formed, smooth-faced prismatic crystals and agglomerates of smaller, irregular particles.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying crystalline phases and obtaining information about the crystal structure. The diffraction pattern is a unique fingerprint of a crystalline solid. For the Acetic acid--nonan-1-ol (1/1) co-crystal, a distinct PXRD pattern that differs from the patterns of the individual starting materials (acetic acid and nonan-1-ol) confirms the formation of a new crystalline phase.

The positions of the diffraction peaks (2θ values) are related to the dimensions of the unit cell, while the intensities of the peaks are related to the arrangement of atoms within the cell. Analysis of the PXRD data can provide information on the crystal system and space group. Variations in peak intensities between different batches of co-crystals can indicate preferred orientation, a condition where the crystals tend to align in a specific direction, which is often influenced by the crystal habit.

Hypothetical Crystallographic Data for Acetic acid--nonan-1-ol (1/1)

The following table presents hypothetical crystallographic data that could be obtained from a single-crystal X-ray diffraction experiment, providing a more detailed picture of the crystal structure.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 22.1 |

| α (°) | 90 |

| β (°) | 95.3 |

| γ (°) | 90 |

| Volume (ų) | 1342 |

| Z | 4 |

Phase Behavior and Equilibria of Acetic Acid Nonan 1 Ol Binary Systems

Phase Behavior and Equilibria of Acetic Acid–Nonan-1-ol (B41252) Binary Systems

The interaction between acetic acid and nonan-1-ol is of significant interest due to the potential for forming non-ideal mixtures with unique properties. The study of their phase behavior, particularly the solid-liquid and liquid-liquid equilibria, is crucial for understanding and optimizing various applications.

Construction and Analysis of Phase Diagrams (Solid-Liquid, Liquid-Liquid)

Eutectic Composition and Temperature Determination

A eutectic system is a homogeneous solid mixture of two or more substances that form a super-lattice; the mixture melts or solidifies at a temperature lower than the melting point of any of the individual constituents. lu.se In the acetic acid-cyclohexane system, a eutectic point is observed at a mole fraction of acetic acid of approximately 0.08 and a temperature of 271.9 K. researchgate.net While this is not the nonan-1-ol system, it provides an example of eutectic behavior in a similar binary mixture containing acetic acid. The determination of the precise eutectic composition and temperature for the acetic acid-nonan-1-ol system would require experimental measurements, such as differential scanning calorimetry (DSC), which systematically maps the thermal transitions of the mixture across a range of compositions.

Solid-Liquid Equilibria Studies

The study of solid-liquid equilibria (SLE) provides fundamental information about the solubility and crystallization behavior of the components in a mixture.

Solubility and Crystallization Pathways

The solubility of a solid in a liquid is a key parameter in SLE. In the context of the acetic acid-nonan-1-ol system, this would involve determining the temperature at which a solid phase (either pure acetic acid, pure nonan-1-ol, or a co-crystal) first appears upon cooling a liquid mixture of a given composition. The crystallization pathway describes the sequence of solid phases that form as the temperature is lowered. nih.gov For a simple eutectic system, cooling a liquid mixture will lead to the crystallization of one of the pure components first, until the eutectic composition is reached in the remaining liquid, at which point both components crystallize simultaneously at the eutectic temperature. If a stable 1:1 compound is formed, the phase diagram will be more complex, showing two eutectic points.

Deep Eutectic Solvent (DES) Formation and Characterization in Acetic Acid–Nonan-1-ol (1/1)

Deep eutectic solvents (DESs) are a class of solvents that are formed by mixing two or more components, which then have a melting point significantly lower than that of the individual components. lu.se They are typically formed through hydrogen bond interactions between a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). ijcce.ac.ir

Characterization of Eutectic Mixtures and their Properties

In the acetic acid-nonan-1-ol system, acetic acid can act as both a hydrogen bond donor and acceptor, while nonan-1-ol primarily acts as a hydrogen bond donor. ua.pt The formation of a DES from a 1:1 molar mixture of acetic acid and nonan-1-ol is plausible due to the potential for strong hydrogen bonding between the carboxyl group of acetic acid and the hydroxyl group of nonan-1-ol. A hydrophobic DES composed of menthol (B31143) and acetic acid in a 1:1 molar ratio has been successfully used for the efficient extraction of certain organic compounds. universiteitleiden.nl This suggests that a similar hydrophobic DES could be formed with nonan-1-ol.

The characterization of such a DES would involve determining its key physical properties, such as its melting point, viscosity, density, and polarity. nih.gov The significant depression of the melting point is a hallmark of DES formation. nih.gov For example, a well-known DES made from choline (B1196258) chloride (melting point 302 °C) and urea (B33335) (melting point 133 °C) in a 1:2 molar ratio has a melting point of 12 °C. lu.senih.gov The properties of the resulting DES can be tuned by changing the molar ratio of the components. lu.se

Interactive Data Table: Properties of Acetic Acid and Nonan-1-ol

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Acetic Acid | CH₃COOH | 60.052 | 16-17 wikipedia.org | 118-119 wikipedia.org |

| Nonan-1-ol | CH₃(CH₂)₈OH | 144.258 | -6 wikipedia.org | 214 wikipedia.org |

Influence of Stoichiometry on Eutectic Formation and Stability

Extensive research of publicly available scientific literature and chemical databases has revealed no specific experimental or theoretical data on the phase behavior, eutectic formation, or the influence of stoichiometry on the stability of the binary system composed of acetic acid and nonan-1-ol.

Studies on the phase equilibria of acetic acid are numerous, often focusing on its mixtures with water, various solvents, and other organic compounds. researchgate.netzeroppm.orgscielo.bryoutube.comslideshare.netresearchgate.netcapes.gov.bramazonaws.commdpi.com Similarly, the phase behavior of long-chain alcohols like nonan-1-ol has been investigated in different contexts. However, the interaction between acetic acid and nonan-1-ol, specifically concerning their solid-liquid phase diagram and eutectic properties, does not appear to be documented in the available resources.

Therefore, it is not possible to provide detailed research findings, data tables on eutectic composition and temperature, or an analysis of how the stoichiometric ratio of acetic acid to nonan-1-ol affects the formation and stability of a eutectic mixture for this specific system. The creation of an interactive data table is also not feasible due to the absence of underlying data.

Further experimental investigation would be required to determine the solid-liquid phase diagram of the acetic acid-nonan-1-ol system, identify any eutectic points, and analyze the thermodynamic stability of such a mixture as a function of its composition.

Reactivity and Stability Investigations of Acetic Acid Nonan 1 Ol 1/1 Systems

Chemical Stability Under Varied Environmental Conditions (e.g., humidity, light, temperature)

The stability of the Acetic acid--nonan-1-ol (1/1) system is influenced by environmental factors such as humidity, light, and temperature. The primary interaction between acetic acid and nonan-1-ol (B41252) is an esterification reaction, which is reversible and catalyzed by acid. The presence of water (humidity) can shift the equilibrium of this reaction, impacting the concentration of the resulting ester, nonyl acetate (B1210297).

Temperature: Temperature plays a significant role in the stability of the Acetic acid--nonan-1-ol (1/1) system. The esterification reaction rate is temperature-dependent; higher temperatures generally increase the reaction rate. However, elevated temperatures can also promote side reactions and degradation. Acetic acid itself can undergo thermal decomposition at very high temperatures. For the mixture, an optimal temperature range exists for the formation of nonyl acetate, beyond which the stability of the components and the product may be compromised. It is also important to note that glacial acetic acid freezes at around 16.7°C (62°F).

| Environmental Condition | Effect on Stability |

| High Humidity | Favors hydrolysis, reducing nonyl acetate concentration. |

| UV Light Exposure | Potential for photodegradation of nonan-1-ol and nonyl acetate. |

| Elevated Temperature | Increases esterification rate but may also lead to degradation. |

| Low Temperature | May cause freezing of glacial acetic acid. |

Assessment of Degradation Pathways and Mechanisms

The primary degradation pathway for the Acetic acid--nonan-1-ol (1/1) system, particularly for the ester product nonyl acetate, is hydrolysis. This reaction is the reverse of esterification and is catalyzed by both acids and bases.

Hydrolysis:

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst (including acetic acid itself) and water, nonyl acetate can be hydrolyzed back to acetic acid and nonan-1-ol. The mechanism involves protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, nonyl acetate can undergo saponification to yield an acetate salt and nonan-1-ol. This reaction is generally faster and irreversible compared to acid-catalyzed hydrolysis.

Thermal Degradation: At sufficiently high temperatures, the components of the mixture can decompose. Acetic acid can decompose to form methane (B114726) and carbon dioxide or ketene (B1206846) and water. Nonan-1-ol can also undergo dehydration to form nonene or oxidation to form nonanal (B32974) and nonanoic acid, especially in the presence of an oxidizing agent.

Oxidative Degradation: Strong oxidizing agents can react with both nonan-1-ol and nonyl acetate. Nonan-1-ol can be oxidized to the corresponding aldehyde or carboxylic acid. Esters can also be susceptible to oxidation, although they are generally more resistant than alcohols.

Interactions with Other Chemical Species and Solvents

The Acetic acid--nonan-1-ol (1/1) system can interact with various chemical species and solvents, which can influence its stability and reactivity.

Acids and Bases:

Strong Acids: The presence of strong acids can catalyze both the forward esterification reaction and the reverse hydrolysis reaction.

Strong Bases: Strong bases will readily react with acetic acid in a neutralization reaction and can catalyze the saponification of nonyl acetate.

Oxidizing and Reducing Agents:

Oxidizing Agents: Strong oxidizing agents can react with nonan-1-ol, leading to its oxidation.

Reducing Agents: Reducing agents can potentially reduce acetic acid and nonyl acetate, although these reactions typically require specific and potent reagents like lithium aluminum hydride.

Solvents: The choice of solvent can impact the equilibrium of the esterification reaction.

Non-polar Solvents: Using a non-polar solvent can favor the formation of the less polar ester, nonyl acetate.

Polar Protic Solvents: Polar protic solvents, such as water, will shift the equilibrium towards the reactants (acetic acid and nonan-1-ol) due to hydrolysis.

Solubility: Nonyl acetate is generally soluble in organic solvents like ethanol (B145695) and ether but has low solubility in water.

| Interacting Species | Potential Interaction |

| Strong Acids | Catalysis of esterification and hydrolysis. |

| Strong Bases | Neutralization of acetic acid, saponification of nonyl acetate. |

| Oxidizing Agents | Oxidation of nonan-1-ol. |

| Water | Hydrolysis of nonyl acetate. |

| Non-polar Solvents | May favor ester formation. |

Long-Term Storage and Handling Considerations in Research Environments

Proper storage and handling are essential to maintain the integrity of the Acetic acid--nonan-1-ol (1/1) system in a research setting.

Storage:

Containers: The mixture should be stored in tightly sealed containers made of chemically resistant materials to prevent the ingress of moisture and to contain the vapors. Materials such as glass or certain types of chemically resistant plastics are suitable.

Temperature: Storage should be in a cool, well-ventilated area, away from direct sunlight and sources of heat or ignition. To prevent the freezing of acetic acid, the temperature should be maintained above 17°C.

Incompatible Materials: The storage area should be free from incompatible materials such as strong bases, strong oxidizing agents, and reactive metals.

Handling:

Ventilation: All handling should be performed in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors from the volatile acetic acid.

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Spills: In case of a spill, it should be absorbed with an inert material and disposed of according to institutional and local regulations. The area should then be cleaned and ventilated.

| Consideration | Recommendation |

| Container | Tightly sealed, chemically resistant (e.g., glass). |

| Temperature | Cool, above 17°C, away from heat and light. |

| Incompatibilities | Segregate from bases, oxidizers, and reactive metals. |

| Ventilation | Handle in a well-ventilated area or fume hood. |

| PPE | Safety goggles, gloves, lab coat. |

Advanced Research Applications and Potential of Acetic Acid Nonan 1 Ol 1/1

Utilization in Solvent Engineering and Green Chemistry Initiatives

In the drive towards more environmentally responsible chemical practices, the selection and design of solvents are of primary importance. nih.gov The reduction of solvent use and the replacement of hazardous solvents are key goals of green chemistry. nih.govresearchgate.net The acetic acid--nonan-1-ol system is being explored within this framework for its potential to create more sustainable reaction and separation environments.

Applications in Chemical Separation Processes

Separating chemical compounds is a fundamental and often energy-intensive part of the chemical industry. The acetic acid--nonan-1-ol (1/1) system has demonstrated potential in improving the effectiveness of specific separation techniques.

Reactive extraction is an intensified separation process used for recovering organic acids, like acetic acid, from aqueous solutions, such as fermentation broths or industrial wastewater. nitrkl.ac.insci-hub.se This method is often more efficient than conventional extraction because a reactive agent, or extractant, in the organic phase complexes with the target molecule, increasing its distribution into the organic phase. nitrkl.ac.insci-hub.se

In this context, nonan-1-ol (B41252) can act as a modifier or co-extractant alongside a primary extractant (like an amine) to enhance the extraction of acetic acid. researchgate.net The alcohol component helps to improve the solubility of the acid-extractant complex in the organic phase and can prevent the formation of a third phase, which can complicate industrial processes. researchgate.net The efficiency of reactive extraction is influenced by several factors, including the composition of the solvent phase and the concentration of the acid. researchgate.net The distribution coefficient (K_D), a measure of the separation effectiveness, is a key parameter in these systems.

Table 1: Example Distribution Coefficients (K_D) for Acetic Acid Extraction

| Extractant System | Diluent | K_D |

|---|---|---|

| Tri-iso-octylamine (40%) | Toluene | 3.65 nitrkl.ac.incore.ac.uk |

| Tri-iso-octylamine (40%) | Petroleum Ether | 2.70 nitrkl.ac.incore.ac.uk |

| Tri-iso-octylamine (40%) | n-Hexane | 2.63 nitrkl.ac.incore.ac.uk |

| Physical Extraction | Toluene | 1.29 nitrkl.ac.incore.ac.uk |

| Physical Extraction | Petroleum Ether | 0.79 nitrkl.ac.incore.ac.uk |

| Physical Extraction | n-Hexane | 0.60 nitrkl.ac.incore.ac.uk |

This interactive table showcases how reactive extraction with an amine extractant significantly improves the distribution coefficient compared to physical extraction alone. The diluent also plays a crucial role.

An azeotrope is a liquid mixture that retains the same composition in the vapor phase during boiling, making separation by simple distillation impossible. Acetic acid is known to form azeotropes with various hydrocarbons, a property that can be exploited in azeotropic distillation to separate complex mixtures. nist.govnist.gov For example, acetic acid can be used as an entrainer to separate aromatic hydrocarbons from paraffinic and naphthenic hydrocarbons found in petroleum fractions. nist.gov The acetic acid preferentially forms an azeotrope with the non-aromatic components, allowing the aromatic compounds to be separated. nist.govnist.gov While specific vapor-liquid equilibrium data for the acetic acid-nonan-1-ol binary system is not detailed in the provided search results, the principle of azeotropic distillation is a well-established separation enhancement technique where such binary interactions are critical.

Role as a Reaction Medium or Catalyst Component

The environment in which a chemical reaction occurs can profoundly affect its speed and outcome. The acetic acid--nonan-1-ol (1/1) system can function as more than just a passive solvent.

The choice of solvent or reaction medium is critical for controlling reaction kinetics and selectivity. In the esterification of acetic acid with an alcohol like propanol (B110389) or octanol, the reaction is typically reversible and equilibrium-limited. researchgate.netresearchgate.net The presence of a catalyst, such as a solid acid catalyst, is often necessary to achieve reasonable conversion rates. researchgate.netresearchgate.net

In the esterification reaction between acetic acid and nonan-1-ol to produce nonyl acetate (B1210297), the 1:1 molar ratio represents the stoichiometry of the reactants. The kinetics of such esterification reactions are often studied to understand the underlying mechanism, which can be complex. For instance, studies on similar systems have employed models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (ER) models to describe the reaction kinetics over solid catalysts. researchgate.netresearchgate.net Furthermore, acetic acid itself can act as an acid catalyst in certain reactions. The specific interactions within the acetic acid-nonan-1-ol mixture, including hydrogen bonding, create a unique microenvironment that can influence the transition state of a reaction, thereby affecting its rate and the distribution of products. The conversion in esterification reactions is also strongly influenced by the molar ratio of the reactants. researchgate.netijariie.com

Table 2: Factors Influencing Acetic Acid Esterification Kinetics

| Parameter | Influence |

|---|---|

| Temperature | Increases reaction rate, but is limited by equilibrium. ijariie.com |

| Catalyst | Significantly increases reaction rate and conversion. researchgate.netijariie.com |

| Reactant Molar Ratio | Using an excess of the alcohol can shift the equilibrium to favor ester formation. researchgate.net |

This interactive table summarizes key factors that affect the kinetics and outcome of esterification reactions involving acetic acid.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetic acid |

| Nonan-1-ol |

| Toluene |

| Petroleum Ether |

| n-Hexane |

| Tri-iso-octylamine |

| Propanol |

| Octanol |

| Nonyl acetate |

| n-propylbenzene |

Development of Novel Materials Using the Complex/Mixture

Integration into Advanced Functional Materials as a Component or Precursor

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the specific application of the Acetic acid--nonan-1-ol (1/1) complex or mixture in the development of novel materials. While the individual components, acetic acid and nonan-1-ol, have well-documented roles in various chemical and material synthesis processes, their specific 1-to-1 adduct is not featured in existing studies as a direct component or precursor for advanced functional materials.

Acetic acid is a widely utilized precursor in the chemical industry for the synthesis of polymers such as polyvinyl acetate and cellulose (B213188) acetate. wikipedia.orgnih.govchemicalbook.com It also serves as a solvent in the production of terephthalic acid, a key monomer for polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov Furthermore, its utility extends to the synthesis of various other chemical products. cymitquimica.com

Nonan-1-ol and its isomers are known to be used as precursors for the synthesis of plasticizers. wikipedia.org The ester derived from nonan-1-ol and acetic acid, nonyl acetate, is primarily used in the fragrance and flavor industries. thegoodscentscompany.com

However, dedicated research on the "Acetic acid--nonan-1-ol (1/1)" system as a building block for functional materials has not been identified. Consequently, there are no detailed research findings, performance data, or specific examples of its integration into materials science to report at this time. The potential synergistic effects or unique reactive properties that might arise from this specific 1:1 mixture remain an unexplored area of materials research.

Due to the lack of available data, no data tables on the properties and performance of materials derived from this complex can be provided.

Future Research Directions and Unaddressed Areas

Exploration of High-Pressure Behavior of Acetic Acid--Nonan-1-ol (1/1)

The application of high pressure can significantly alter the intermolecular interactions and phase behavior of liquid mixtures. For the acetic acid--nonan-1-ol (1/1) system, high-pressure studies would be crucial for understanding its thermodynamic landscape and identifying novel properties. Research in this area could focus on:

Phase Diagram Determination: A primary objective would be to experimentally determine the pressure-temperature-composition (P-T-x) phase diagram. This would involve identifying phase boundaries between liquid, solid, and potentially supercritical states. Techniques such as high-pressure differential scanning calorimetry (HP-DSC) and view-cell analysis would be instrumental.

Volumetric and Transport Properties: Measuring density, viscosity, and diffusion coefficients under high pressure would provide insights into the compressibility and molecular transport phenomena within the mixture. These data are essential for designing and optimizing potential industrial processes.

Spectroscopic Analysis: In-situ high-pressure spectroscopic techniques, such as Raman and infrared (IR) spectroscopy, can probe the effects of pressure on the hydrogen-bonding network between acetic acid and nonan-1-ol (B41252). This could reveal pressure-induced changes in the association and conformation of the constituent molecules. Studies on similar systems, like CO2 with long-chain carboxylic acids, have demonstrated the significant impact of pressure on phase behavior and molecular interactions. acs.orgresearchgate.netresearchgate.net

| Property to Investigate | Experimental Technique | Expected Insights |

| Phase Transitions | High-Pressure Differential Scanning Calorimetry (HP-DSC), View-Cell Analysis | Determination of melting, freezing, and boiling points as a function of pressure. |

| Density and Viscosity | High-Pressure Densitometer and Viscometer | Understanding of compressibility, packing efficiency, and flow behavior under pressure. |

| Hydrogen Bonding | High-Pressure Raman and IR Spectroscopy | Elucidation of changes in intermolecular interactions and complex formation. |

Investigation of Confined Systems and Nanoscale Interactions of the Binary Mixture

The behavior of liquids can be dramatically different when confined to nanometer-scale environments due to the increased influence of surface interactions and geometric constraints. Investigating the acetic acid--nonan-1-ol (1/1) mixture in confinement would open up new avenues for understanding its properties at the nanoscale. Future research could explore:

Behavior in Nanoporous Materials: Studying the mixture within well-defined nanoporous materials (e.g., silica, carbon nanotubes) can reveal how confinement affects phase transitions, diffusion, and the hydrogen-bonding network. nih.govarxiv.orgsemanticscholar.org Techniques like nuclear magnetic resonance (NMR) cryoporometry and differential scanning calorimetry (DSC) would be valuable.

Interfacial Phenomena: The interface between the binary mixture and a solid surface is a region of significant interest. Atomic force microscopy (AFM) and sum-frequency generation (SFG) spectroscopy could be employed to study the molecular arrangement and orientation at various interfaces.

Self-Assembly and Nanostructure Formation: The amphiphilic nature of nonan-1-ol and the hydrogen-bonding capability of acetic acid may lead to self-assembly into nanoscale structures, such as micelles or lamellar phases, especially in the presence of a third component or under specific temperature and pressure conditions. Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) would be powerful tools for characterizing such structures.

Development of Predictive Models for Complex Formation and Behavior

Given the complexity of the interactions in the acetic acid--nonan-1-ol (1/1) system, the development of accurate predictive models is essential for understanding its behavior and guiding experimental work. This can be approached through various computational methods:

Quantum Chemical Calculations: High-level quantum chemical calculations, such as density functional theory (DFT), can be used to investigate the geometry, energetics, and vibrational frequencies of the 1:1 complex and larger clusters. This would provide fundamental insights into the nature of the hydrogen bonds and other intermolecular forces. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed picture of the dynamic behavior of the mixture at the molecular level. By employing suitable force fields, it would be possible to simulate bulk properties, transport properties, and the behavior of the mixture in confined environments. This approach has been successfully used to study similar binary mixtures.

Thermodynamic Modeling: Advanced thermodynamic models, such as the Statistical Associating Fluid Theory (SAFT), can be applied to model the phase behavior and thermodynamic properties of the mixture. acs.org These models explicitly account for association and hydrogen bonding, which are critical in this system.

| Modeling Approach | Key Objectives | Potential Outcomes |

| Quantum Chemistry (DFT) | Determine the stable structures and binding energies of acetic acid--nonan-1-ol complexes. | Understanding the fundamental nature of the intermolecular interactions. |

| Molecular Dynamics (MD) | Simulate bulk and confined properties, including density, viscosity, and diffusion. | Prediction of macroscopic properties from molecular-level interactions. |

| Thermodynamic Modeling (SAFT) | Predict phase equilibria and thermodynamic properties over a wide range of conditions. | Development of a robust model for process design and optimization. |

Integration with Emerging Technologies for Advanced Materials and Chemical Processes

The unique properties of the acetic acid--nonan-1-ol (1/1) mixture, particularly its potential to act as a deep eutectic solvent (DES), could be leveraged in various emerging technologies. acs.orgmdpi.comresearchgate.net Future research in this area should focus on:

Deep Eutectic Solvent Applications: Investigating the potential of this mixture to act as a green and tunable solvent for various applications, including biomass processing, organic synthesis, and nanomaterial synthesis. acs.orgmdpi.commdpi.comscispace.com The biodegradability and potentially low cost of the components make this an attractive area of research.

Advanced Materials Formulation: Exploring the use of the binary mixture as a component in the formulation of advanced materials, such as gels, emulsions, and functional coatings. The self-assembly properties and the ability to tune the solvent properties could be advantageous in these applications.

Novel Chemical Reaction Media: The mixture could serve as a novel medium for chemical reactions, potentially enhancing reaction rates and selectivities. The ability of the components to engage in hydrogen bonding could be exploited to stabilize transition states or solubilize reactants. For instance, similar systems have been studied for their role in esterification reactions.

By systematically addressing these future research directions, a comprehensive understanding of the chemical and physical properties of the acetic acid--nonan-1-ol (1/1) binary mixture can be achieved. This knowledge will not only contribute to the fundamental science of liquid mixtures but also pave the way for its potential application in a variety of technological fields.

Q & A

Basic Research Questions

Q. How can the partition coefficient of acetic acid between aqueous and nonan-1-ol phases be experimentally determined?

- Methodology : Use a liquid-liquid extraction setup with controlled pH and temperature. Separate the phases after equilibration, then quantify acetic acid concentrations via titration (for aqueous phases) or gas chromatography (for organic phases) . Validate results using the equilibrium constant () formula:

Ensure reproducibility by repeating trials with varying phase ratios and verifying mass balance.

Q. What experimental designs are optimal for studying intermolecular interactions in acetic acid--nonan-1-ol systems?

- Methodology : Employ factorial design to isolate variables (e.g., temperature, molar ratios). For example, a 2 factorial design can test interactions between acetic acid concentration (low/high) and solvent polarity . Include control groups (e.g., pure nonan-1-ol) to benchmark hydrogen-bonding effects . Use ANOVA to analyze variance in measured properties like viscosity or IR spectral shifts.

Q. How can researchers address data discrepancies when analyzing acetic acid--nonan-1-ol mixtures using different chromatographic techniques?

- Methodology : Cross-validate results with complementary methods:

- GC-MS : Ideal for volatile components but may require derivatization for acetic acid .

- HPLC : Better for polar analytes; use a C18 column with acidic mobile phases to improve retention .

- Titration : Provides absolute quantification but lacks specificity for mixtures .

Calibrate instruments with certified reference materials and report confidence intervals for reproducibility .

Advanced Research Questions

Q. What advanced spectroscopic or computational techniques can quantify molecular interactions at acetic acid--nonan-1-ol interfaces?

- Methodology :

- Surface-Enhanced Raman Spectroscopy (SERS) : Probe hydrogen-bonding networks at nanoscale interfaces using Au/Ag nanoparticles .

- Molecular Dynamics (MD) Simulations : Model interfacial tension and diffusion coefficients using force fields like OPLS-AA .

Compare experimental adsorption isotherms with simulated radial distribution functions () to validate interaction mechanisms .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔG, ΔH) for acetic acid--nonan-1-ol systems across studies?

- Methodology : Perform meta-analysis using the following steps:

Data Harmonization : Normalize reported values to standard conditions (e.g., 25°C, 1 atm) .

Error Source Identification : Check for inconsistencies in purity (e.g., glacial acetic acid vs. diluted solutions) or calibration methods .

Multivariate Regression : Correlate thermodynamic parameters with experimental variables (e.g., solvent dielectric constant) to identify outliers .

Q. What strategies optimize the recovery of acetic acid from nonan-1-ol in industrial-scale separation processes without commercial bias?

- Methodology : Test green chemistry approaches:

- Membrane Technology : Use polyamide nanofiltration membranes to separate acetic acid based on molecular weight cut-offs .

- Reactive Extraction : Introduce tertiary amines (e.g., trioctylamine) to form ion pairs with acetic acid, enhancing phase separation .

Validate efficiency via mass transfer coefficients and compare energy costs to traditional distillation .

Key Considerations

- Reproducibility : Document solvent purity (e.g., USP-grade acetic acid ) and equilibration times.

- Ethical Reporting : Adhere to IUPAC guidelines for reporting uncertainties and conflicts of interest .

- Interdisciplinary Integration : Combine chemical analysis with computational modeling to address gaps in molecular-level understanding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.